6,7,3'-Trimethoxy-4',5'-methylenedioxyisoflavone
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Overview
Description
6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone is a chemical compound belonging to the class of isoflavones. Isoflavones are a type of naturally occurring flavonoids, which are known for their diverse biological activities. This compound is characterized by the presence of three methoxy groups and a methylenedioxy group attached to the isoflavone backbone. It has a molecular formula of C19H16O7 and a molecular weight of 356.33 g/mol .
Preparation Methods
The synthesis of 6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the isoflavone core structure.
Methoxylation and Methylenedioxy Formation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of isoflavone chemistry and synthesis.
Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, such as cancer and cardiovascular disorders.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone can be compared with other similar isoflavones, such as:
Genistein: Another well-known isoflavone with similar antioxidant and anticancer properties.
Daidzein: An isoflavone that also exhibits anti-inflammatory and anticancer activities.
Biochanin A: A methoxylated isoflavone with potential therapeutic applications.
The uniqueness of 6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoflavones.
Properties
Molecular Formula |
C19H16O7 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H16O7/c1-21-14-6-11-13(7-15(14)22-2)24-8-12(18(11)20)10-4-16(23-3)19-17(5-10)25-9-26-19/h4-8H,9H2,1-3H3 |
InChI Key |
BEWUEWUDIYSCEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=COC4=CC(=C(C=C4C3=O)OC)OC |
Origin of Product |
United States |
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